molecular formula C10H16O4 B153644 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-22-2

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No.: B153644
CAS No.: 3399-22-2
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . It exists as a mixture of cis- and trans-isomers, with the trans-isomer (CAS 3399-22-2) being a white crystalline solid (melting point: 67–70°C; boiling point: 131–133°C at 1.46 kPa) . DMCD is synthesized via catalytic hydrogenation of dimethyl terephthalate (DMT), a key intermediate in polyester production, under conditions such as 140–180°C and 3–48 MPa hydrogen pressure using Ru-, Pd-, or Cu-based catalysts . Its primary industrial use is as a precursor to 1,4-cyclohexanedimethanol (CHDM), a monomer for high-performance polyesters and resins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Preparation Methods

Palladium-Based Catalytic Systems

Early methods employed palladium (Pd) catalysts, such as 2% Pd/C, under stringent conditions. For instance, a protocol described by Liu et al. utilized 2% Pd/C at 200°C and 137.5 barg (2000 psig) hydrogen pressure for 2 hours, achieving a DMT conversion of 68% with 95% selectivity toward DMCD. While effective, Pd-based systems face limitations:

  • High energy demand : Temperatures exceeding 140°C and pressures above 1000 psig are typical.

  • Catalyst poisoning : Carbon monoxide (CO), a byproduct of ester hydrogenation, deactivates Pd catalysts over time.

  • Moderate efficiency : Prolonged reaction times (2–8 hours) are required for satisfactory conversion.

These constraints spurred the development of alternative catalysts.

Ruthenium-Based Catalysts

Ruthenium (Ru) catalysts, particularly Ru/Al₂O₃, represent a significant advancement. A continuous hydrogenation process using Ru/Al₂O₃ at 20–30 kg/cm² (284–426 psig) and 150–230°C achieves near-complete DMT conversion (>97%) with >99% DMCD selectivity. Key advantages include:

  • Lower operational pressures : 20–30 kg/cm² versus 140–400°C for Pd systems.

  • CO tolerance : Ru catalysts resist deactivation by CO, enhancing longevity.

  • Space velocity optimization : A liquid hourly space velocity (LHSV) of 2–8 h⁻¹ balances throughput and efficiency.

For example, a fixed-bed reactor with Ru/Al₂O₃ at 200°C and 25 kg/cm² yielded 97.91% DMT conversion and 99.88% DMCD selectivity in 2 hours.

Ruthenium-Rhenium Bimetallic Catalysts

Recent innovations employ Ru-Re bimetallic catalysts to further enhance performance. Under mild conditions (30–120°C, 2–5 MPa hydrogen pressure), these catalysts achieve 97.91% DMT conversion and 99.88% DMCD selectivity in 1–3 hours. Benefits include:

  • Reduced energy consumption : Reactions proceed at near-ambient temperatures.

  • High selectivity : Minimal byproduct formation due to synergistic metal interactions.

  • Scalability : Simplified catalyst preparation supports industrial adoption.

Solvent Effects in DMCD Synthesis

Solvent choice critically influences reaction kinetics and product purification. Early methods used acetic acid, complicating downstream separation due to its high boiling point. A breakthrough approach utilizes DMCD itself as a solvent, offering dual advantages:

  • Reaction acceleration : DMCD solubilizes DMT and hydrogen, enhancing mass transfer.

  • Simplified purification : Post-reaction mixtures require only minor distillation to recover DMCD, avoiding solvent removal steps.

For instance, hydrogenating DMT in DMCD at 11–140°C and 500–1500 psig achieved yields exceeding 90% with routine distillation.

Comparative Analysis of DMCD Preparation Methods

The table below synthesizes key data from representative studies:

Catalyst Temperature (°C) Pressure (psig) Conversion (%) Selectivity (%) Reference
2% Pd/C20020006895
Ru/Al₂O₃20042697.9199.88
Ru-Re/Al₂O₃12072597.9199.88
DMCD (solvent)14015009590

Industrial-Scale Process Intensification

Modern plants favor Ru/Al₂O₃-based continuous processes for their robustness and efficiency. A two-reactor system exemplifies this:

  • First reactor : DMT hydrogenation to DMCD at 20–30 kg/cm² and 200°C.

  • Second reactor : DMCD ester hydrogenation to CHDM using Cu-Mn catalysts.

This configuration achieves 98% overall CHDM yield while minimizing catalyst replacement frequency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

DMCD serves as an important intermediate in organic synthesis. It is utilized in:

  • Polymer Production : Acts as a building block for various polymers including polyesters and polyamides.
  • Chemical Reactions : Involved in hydrogenation, esterification, and transesterification processes .

Biology

In biological research, DMCD is explored for its potential as:

  • Biochemical Reagents : Used in the preparation of intermediates for biochemical assays.
  • Drug Delivery Systems : Investigated for enhancing the solubility and bioavailability of pharmaceutical compounds .

Medicine

DMCD has promising applications in the medical field:

  • Pharmaceutical Formulations : Functions as a plasticizer and solvent in drug formulations, improving the delivery of poorly soluble drugs .
  • Research on Drug Delivery Mechanisms : Studies focus on its role in encapsulating active pharmaceutical ingredients .

Industrial Applications

This compound is widely used in various industrial processes:

  • Plasticizers : Enhances flexibility and durability in plastics such as polyvinyl chloride (PVC) and cellulose acetate.
  • Coatings and Adhesives : Its high solvency power makes it ideal for use in coatings that require durability and flexibility .
  • Fragrances and Consumer Products : Employed in the formulation of fragrances and various consumer goods due to its aromatic properties .

Case Studies

  • Polyester Production : DMCD is utilized to create polyester resins that exhibit excellent hydrolytic stability. This property is particularly beneficial in automotive applications where resistance to moisture is crucial .
  • Drug Formulation Development : Research has demonstrated that incorporating DMCD into drug formulations can significantly improve the solubility of active ingredients, thereby enhancing therapeutic efficacy. This application has been particularly noted in formulations aimed at treating chronic conditions where drug solubility poses a challenge .

Comparative Data Table

Application AreaSpecific Use CaseBenefits
ChemistryIntermediate for polymer synthesisFacilitates production of durable materials
BiologyBiochemical reagent preparationSupports various biochemical assays
MedicinePlasticizer in drug formulationsImproves solubility of poorly soluble drugs
IndustryPlasticizers for PVCEnhances flexibility and durability
CoatingsUsed in automotive coatingsProvides chemical resistance

Future Research Directions

Potential research avenues involving DMCD include:

  • Stereochemistry Studies : Investigating the spatial arrangement of atoms to identify new synthetic pathways.
  • Novel Applications : Exploring its use as a building block for complex organic molecules with specific functionalities relevant to medicinal chemistry and materials science .

Comparison with Similar Compounds

Dimethyl Terephthalate (DMT)

Property DMCD DMT
Molecular Formula C₁₀H₁₆O₄ C₁₀H₁₀O₄
Structure Cyclohexane ring (saturated) Benzene ring (aromatic)
CAS Number 3399-21-1 (cis/trans mixture) 120-61-6
Key Applications CHDM precursor; polymer modifier PET production; plasticizer
Reactivity Slower hydrolysis due to cyclohexane rigidity Faster alkaline hydrolysis (dielectric constant-dependent)

Key Findings :

  • DMCD’s hydrogenation from DMT reduces aromaticity, enhancing thermal stability in derived polymers .
  • Alkaline hydrolysis of trans-DMCD in dioxane-water mixtures proceeds 3–5× slower than DMT due to steric hindrance from the cyclohexane ring .

1,4-Cyclohexanedimethanol (CHDM)

Property DMCD CHDM
Synthesis Pathway Intermediate in CHDM production Final product via DMCD hydrogenation
Catalyst Systems Ru/C, Pd/Al₂O₃ Cu-chromite, CuPSNTs
Isomer Ratio cis/trans mixture (~30:70) cis/trans CHDM (~30:70)
Industrial Role Polyester precursor High-strength resins (e.g., PCT, PETG)

Research Insights :

  • Hydrogenation of DMCD to CHDM achieves >95% conversion and >98% selectivity under 3 MPa H₂ and 200°C using Cu-based catalysts .
  • Cu phyllosilicate nanotubes (CuPSNTs) show superior stability in DMCD-to-CHDM conversion, retaining >92% space-time yield after 24 hours at 350°C .

4-Methylcyclohexanemethanol (MCHM)

Property DMCD MCHM
Structure Diester with cyclohexane backbone Mono-alcohol derivative
Toxicity Profile Non-mutagenic; no developmental toxicity in rats Moderate skin/eye irritant
Environmental Impact Low persistence in water Linked to Elk River spill (2014)

Polyester Modifications

  • DMCD-derived CHDM enhances polyesters by increasing glass transition temperatures (Tg) and chemical resistance. For example, CHDM-based polycarbonates achieve Tg >100°C .
  • DMT-based PET vs. DMCD-modified PET : The latter exhibits superior UV stability and reduced brittleness due to cyclohexane ring flexibility .

Environmental and Industrial Relevance

  • Waste Valorization: DMCD is produced from PET waste via tandem CO₂ hydrogenation and methanolysis, improving sustainability .
  • Regulatory Status : DMCD’s safety data sheets (SDS) classify it as low-risk, with handling requiring standard irritant precautions (Xi code) .

Biological Activity

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a chemical compound with notable applications in various fields, including polymer chemistry and industrial processes. This article explores its biological activity, including toxicity, potential therapeutic effects, and its role as an intermediate in chemical synthesis.

Chemical Structure and Properties

DMCD is an ester derived from cyclohexanedicarboxylic acid. Its molecular formula is C10_{10}H14_{14}O4_4, and it features two carboxylate groups attached to a cyclohexane ring. The presence of these functional groups contributes to its reactivity and solubility in organic solvents.

Toxicity Studies

Potential Therapeutic Applications

Research into the therapeutic applications of DMCD is still emerging. Its structural similarity to other dicarboxylates suggests potential roles in drug formulation and as a building block in pharmaceuticals.

Synthesis and Industrial Applications

DMCD is primarily synthesized through the hydrogenation of dimethyl terephthalate (DMT). This process involves two sequential hydrogenation reactions, which convert the aromatic structure of DMT into the aliphatic structure found in DMCD:

  • Hydrogenation Reaction : The hydrogenation is typically performed using ruthenium-based catalysts under controlled conditions (temperature range of 120-130 °C and pressures of 750-1000 psi) .

Mechanical Properties in Polymers

A study investigated the effect of incorporating DMCD into polytrimethylene terephthalate copolymers. Results indicated that DMCD enhances certain mechanical properties such as tensile strength and elasticity, making it a valuable additive in polymer formulations .

PropertyControl (without DMCD)With DMCD
Tensile Strength (MPa)4555
Elongation at Break (%)300350

Environmental Impact

Research has shown that DMCD can be produced from biomass-derived sources, aligning with sustainable practices in chemical manufacturing. This biobased approach not only reduces reliance on petrochemicals but also minimizes environmental impact .

Q & A

Q. What are the established synthetic routes for dimethyl 1,4-cyclohexanedicarboxylate, and how do reaction parameters influence isomer selectivity?

The primary synthesis involves esterification of 1,4-cyclohexanedicarboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid). Isomer ratios (cis vs. trans) depend on reaction temperature, solvent polarity, and catalyst type. For example, enzymatic esterification using lipases may favor trans-isomer formation due to steric constraints in the active site. Post-synthesis purification via fractional crystallization or chromatography is critical for isolating specific isomers .

Q. Which analytical methods are most reliable for characterizing isomer distribution in this compound?

Gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns can resolve cis/trans isomers based on retention times. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C, provides structural confirmation: trans-isomers exhibit distinct splitting patterns due to equatorial-axial proton arrangements, while cis-isomers show simpler coupling. Differential scanning calorimetry (DSC) further distinguishes isomers via melting-point variations .

Q. How does the steric and electronic configuration of this compound influence its reactivity in polymerization reactions?

The cis-isomer’s planar structure enhances reactivity in polycondensation reactions (e.g., polyester synthesis), whereas the trans-isomer’s rigidity favors applications in high-temperature-resistant polymers. Electronic effects from ester groups modulate electron density at the cyclohexane ring, affecting nucleophilic attack during copolymerization with diols or diamines .

Advanced Research Questions

Q. What methodologies optimize catalytic efficiency in continuous-flow synthesis of this compound?

Microreactor systems with immobilized acid catalysts (e.g., sulfonated silica) enable precise control over residence time and temperature, minimizing side reactions. Computational fluid dynamics (CFD) models predict optimal flow rates and mixing efficiency. Recent advances include enzyme-engineered alcohol oxidases for greener synthesis, achieving >90% yield in <2 hours .

Q. How can computational chemistry resolve contradictions in reported isomer stability data?

Density functional theory (DFT) simulations calculate thermodynamic stability by comparing Gibbs free energy of cis/trans isomers. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis identifies kinetic barriers to isomer interconversion. Experimental validation via in situ infrared spectroscopy under controlled atmospheres (e.g., inert gas) minimizes oxidation artifacts .

Q. What experimental designs address discrepancies in isomer-dependent polymer crystallinity studies?

Factorial design experiments (e.g., 2k designs) systematically vary monomer ratios, catalyst loading, and annealing temperatures. Small-angle X-ray scattering (SAXS) and wide-angle X-ray diffraction (WAXD) quantify crystallinity, while atomic force microscopy (AFM) maps surface morphology. Conflicting data often arise from unaccounted moisture content or residual catalyst, necessitating rigorous drying protocols .

Q. How do advanced separation techniques improve purity for high-performance material applications?

Simulated moving bed (SMB) chromatography achieves >99% isomer purity by optimizing mobile-phase composition (e.g., heptane/ethyl acetate gradients). Membrane-based separation using zeolitic imidazolate frameworks (ZIFs) exploits size-exclusion differences between cis/trans conformers. Hybrid methods combining distillation with enantioselective adsorbents are emerging .

Methodological Guidance for Data Interpretation

  • Handling conflicting solubility data : Re-evaluate solvent polarity indexes and Hansen solubility parameters. For example, this compound’s solubility in THF vs. ethanol correlates with dipole moment mismatches, which can be modeled using COSMO-RS software .
  • Validating environmental fate studies : Use high-resolution mass spectrometry (HRMS) to track degradation byproducts in accelerated UV exposure tests. Compare with predictive models like EPI Suite to identify discrepancies in hydrolysis or photolysis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 1,4-cyclohexanedicarboxylate
Reactant of Route 2
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Reactant of Route 2
Dimethyl 1,4-cyclohexanedicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.